molecular formula C13H15BrFNO B1599761 2-bromo-N-cyclohexyl-5-fluorobenzamide CAS No. 951884-99-4

2-bromo-N-cyclohexyl-5-fluorobenzamide

Cat. No. B1599761
M. Wt: 300.17 g/mol
InChI Key: MAFOWVQMXBGYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-cyclohexyl-5-fluorobenzamide (2-BCFB) is a synthetic molecule that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 2-BCFB is a brominated derivative of 5-fluorobenzamide, which is a common fluorinated aromatic amide. It has been used in a variety of research studies due to its unique properties and its ability to react with other molecules in a predictable manner.

Scientific Research Applications

Synthesis and In Vivo Evaluation of High-Affinity Sigma-2 Receptor Ligands A study focused on the synthesis and in vivo evaluation of high-affinity sigma-2 receptor ligands, comparing two newly synthesized compounds with 3'-deoxy-3'-(18)F-fluorothymidine ((18)F-FLT) in tumor imaging and biodistribution studies. The compounds demonstrated significant uptake in tumor tissues, indicating potential applications in tumor imaging and as PET radiotracers for solid tumors (Rowland et al., 2006).

Electrochemical Methods in Organic Synthesis Research on the electrochemical reduction of 2-bromo-N-methyl-N-naphthylbenzamide explored alternative methods for organic synthesis, showing that electrochemical reactions can offer distinct pathways compared to photochemical methods, with implications for synthesizing complex organic compounds (Begley & Grimshaw, 1977).

Antimutagenic and Antioxidant Activities of Fluorobenzamidines A series of bichalcophene fluorobenzamidines was synthesized and evaluated for antimutagenic and antioxidant activities, providing insights into the structural-activity relationships of these compounds and their potential in anticancer studies (Hussin et al., 2014).

Iron-Catalyzed Fluorination of Benzamides An iron-catalyzed method for the fluorination of benzamides demonstrated a mild approach to modifying aromatic compounds, offering a metal-based alternative to traditional halogenation reactions and expanding the toolkit for synthesizing fluorinated organic molecules (Groendyke et al., 2016).

Photobleaching and Reactive Oxygen Species A study on the photobleaching of organic fluorophores highlighted the role of reactive oxygen species in this process, providing valuable information for the design of more stable fluorescent compounds for biological imaging and analytical applications (Zheng et al., 2014).

properties

IUPAC Name

2-bromo-N-cyclohexyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFOWVQMXBGYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429293
Record name 2-bromo-N-cyclohexyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclohexyl-5-fluorobenzamide

CAS RN

951884-99-4
Record name Benzamide, 2-bromo-N-cyclohexyl-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-cyclohexyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cyclohexyl-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cyclohexyl-5-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-cyclohexyl-5-fluorobenzamide
Reactant of Route 4
2-bromo-N-cyclohexyl-5-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-cyclohexyl-5-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-cyclohexyl-5-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.